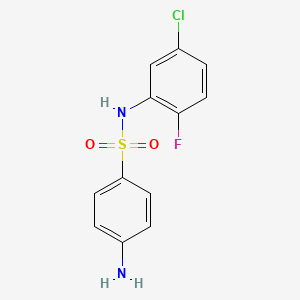![molecular formula C6H10ClF2N B13002012 4,4-Difluoro-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13002012.png)
4,4-Difluoro-6-azabicyclo[3.2.0]heptane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Difluoro-6-azabicyclo[320]heptane hydrochloride is a chemical compound with the molecular formula C6H9ClF2N It is a bicyclic compound containing both fluorine and nitrogen atoms, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-6-azabicyclo[3.2.0]heptane hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which usually include a bicyclic precursor and fluorinating agents.
Cyclization: The formation of the bicyclic structure is accomplished through cyclization reactions, which may involve the use of catalysts and specific reaction conditions to ensure the desired product is obtained.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form, typically by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
4,4-Difluoro-6-azabicyclo[3.2.0]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction may produce fluorinated amines or hydrocarbons.
Aplicaciones Científicas De Investigación
4,4-Difluoro-6-azabicyclo[3.2.0]heptane hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4,4-Difluoro-6-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Similar Compounds
- 6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride
- 6-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane
Uniqueness
4,4-Difluoro-6-azabicyclo[3.2.0]heptane hydrochloride is unique due to its specific fluorination pattern and bicyclic structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C6H10ClF2N |
|---|---|
Peso molecular |
169.60 g/mol |
Nombre IUPAC |
4,4-difluoro-6-azabicyclo[3.2.0]heptane;hydrochloride |
InChI |
InChI=1S/C6H9F2N.ClH/c7-6(8)2-1-4-3-9-5(4)6;/h4-5,9H,1-3H2;1H |
Clave InChI |
BNRDHPFLCNBNJT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2C1CN2)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


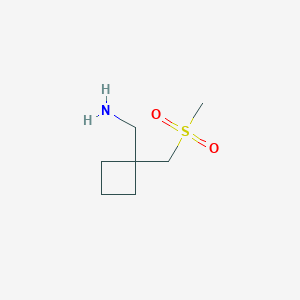
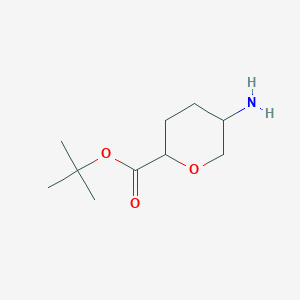
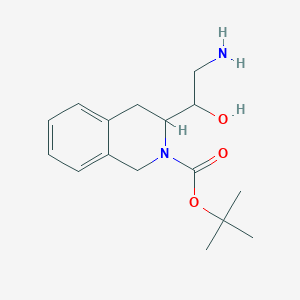
![7-Fluorobicyclo[2.2.1]heptan-2-amine](/img/structure/B13001945.png)
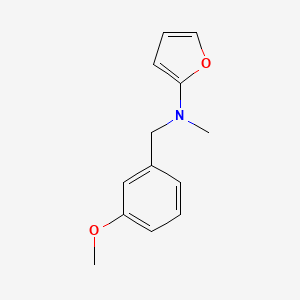
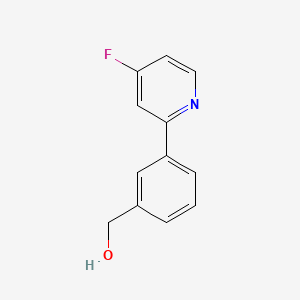
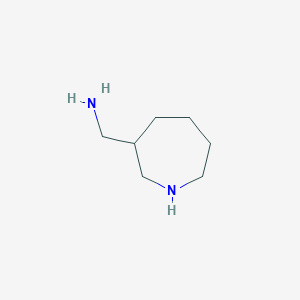
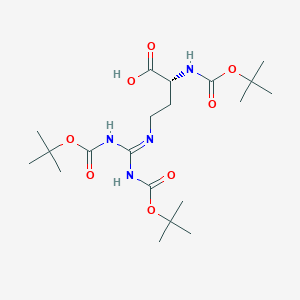
![(R)-6,6-Dimethylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13001978.png)
![2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B13001982.png)

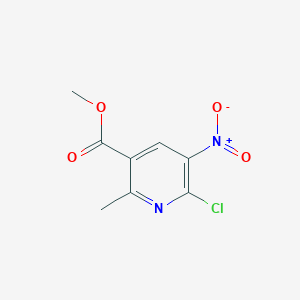
![{4-Methoxybicyclo[2.2.2]octan-1-yl}methanamine](/img/structure/B13001995.png)
